molecular formula C10H9ClO3 B1427695 Ethyl 3-chloro-4-formylbenzoate CAS No. 1465327-51-8

Ethyl 3-chloro-4-formylbenzoate

Cat. No.: B1427695
CAS No.: 1465327-51-8
M. Wt: 212.63 g/mol
InChI Key: YOTMXQXNGDJWDW-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-4-formylbenzoate is an organic compound with the molecular formula C10H9ClO3 and a molecular weight of 212.63 g/mol . It is primarily used in research and development settings and is not intended for human use . This compound is characterized by the presence of a chloro group and a formyl group attached to a benzoate ester, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-chloro-4-formylbenzoate can be synthesized through various methods. One common approach involves the esterification of 3-chloro-4-formylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-chloro-4-formylbenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed:

    Oxidation: 3-chloro-4-carboxybenzoic acid.

    Reduction: 3-chloro-4-hydroxybenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-chloro-4-formylbenzoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: While not used directly in medicine, it is a valuable intermediate in the synthesis of potential therapeutic agents.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-chloro-4-formylbenzoate depends on the specific reactions it undergoes. For example, in oxidation reactions, the formyl group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the formyl group gains electrons to form an alcohol. The chloro group can participate in nucleophilic substitution reactions, where it is replaced by a nucleophile.

Comparison with Similar Compounds

Ethyl 3-chloro-4-formylbenzoate can be compared with other similar compounds such as:

  • Ethyl 4-chloro-3-formylbenzoate
  • Ethyl 3-bromo-4-formylbenzoate
  • Ethyl 3-chloro-4-methylbenzoate

Uniqueness: The presence of both a chloro and a formyl group in this compound makes it a unique intermediate with specific reactivity patterns. This dual functionality allows for a wide range of chemical transformations, making it a valuable compound in organic synthesis.

Properties

IUPAC Name

ethyl 3-chloro-4-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c1-2-14-10(13)7-3-4-8(6-12)9(11)5-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTMXQXNGDJWDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743176
Record name Ethyl 3-chloro-4-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

908248-02-2
Record name Ethyl 3-chloro-4-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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